molecular formula C19H36N2O5 B611254 TCO-C3-PEG3-C3-amine CAS No. 2028288-77-7

TCO-C3-PEG3-C3-amine

Cat. No. B611254
M. Wt: 372.51
InChI Key: ZWCIHUBGBBHCSO-OWOJBTEDSA-N
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Description

TCO-C3-PEG3-C3-amine is a PEG-based PROTAC linker . It is a simple PEG derivative containing a TCO moiety and a free amine . This reagent can be used to derivatize carboxyl groups or activated ester (e.g. NHS ester) with the TCO moiety through a stable amide bond in the presence of activators (e.g. EDC, or DCC) . The hydrophilic PEG spacer improves water solubility .


Synthesis Analysis

TCO-C3-PEG3-C3-amine is often the reagent of choice for the modification of biopolymers, peptides, and magnetic beads through carboxyl groups in the presence of activators (e.g. EDC, DCC) or activated esters (e.g. NHS esters) .


Molecular Structure Analysis

The molecular formula of TCO-C3-PEG3-C3-amine is C19H36N2O5 . The molecular weight is 372.50 g/mol .


Chemical Reactions Analysis

TCO-C3-PEG3-C3-amine is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

TCO-C3-PEG3-C3-amine has a molecular weight of 372.5 g/mol . It is a colorless to slightly yellow oil . It is soluble in DMSO, DMF, DCM, THF, and Chloroform .

Scientific Research Applications

TCO-C3-PEG3-C3-amine is a chemical compound that is widely used in pharmaceutical research and development . This compound is composed of a PEG chain, which enhances the solubility and biocompatibility of drugs, as well as an amine functional group, which can be used to conjugate drugs or biomolecules .

  • Biopolymer Modification

    • TCO-C3-PEG3-C3-amine is often the reagent of choice for the modification of biopolymers .
    • It reacts with carboxyl groups in the presence of activators (e.g., EDC, DCC) or activated esters (e.g., NHS esters) .
    • The PEG3 spacer arm is hydrophilic and provides a long, flexible connection that minimises steric hindrance in reactions .
  • Peptide Modification

    • Similar to biopolymers, TCO-C3-PEG3-C3-amine can also be used for peptide modification .
    • The amine group can react with carboxyl groups present in peptides to form stable amide bonds .
    • This can be useful in the development of peptide-based drugs or biomaterials .
  • Magnetic Bead Modification

    • TCO-C3-PEG3-C3-amine can be used to modify magnetic beads .
    • The amine group can react with carboxyl groups on the surface of the beads .
    • This can be useful in various applications, such as immunoassays or cell separation .
  • PROTAC Linker

    • TCO-C3-PEG3-C3-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
    • PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
    • The use of TCO-C3-PEG3-C3-amine as a linker in PROTACs can enhance the solubility and biocompatibility of these drugs .
  • Drug Delivery

    • TCO-C3-PEG3-C3-amine can be used in drug delivery systems .
    • The amine group can be used to conjugate drugs or biomolecules, while the PEG chain enhances the solubility and biocompatibility of the drugs .
    • This can be useful in the development of targeted drug delivery systems .
  • Bioconjugation

    • TCO-C3-PEG3-C3-amine can be used for bioconjugation .
    • The amine group can react with carboxyl groups present in biomolecules to form stable amide bonds .
    • This can be useful in the development of bioconjugates for various applications, such as diagnostics or therapeutics .
  • Surface Modification

    • TCO-C3-PEG3-C3-amine can be used for surface modification .
    • The amine group can react with carboxyl groups present on the surface of materials to form stable amide bonds .
    • This can be useful in various applications, such as the development of biocompatible materials or the modification of medical devices .
  • Nanoparticle Functionalization

    • TCO-C3-PEG3-C3-amine can be used for the functionalization of nanoparticles .
    • The amine group can react with carboxyl groups present on the surface of nanoparticles .
    • This can be useful in various applications, such as drug delivery or imaging .
  • Antibody-Drug Conjugates (ADCs)

    • TCO-C3-PEG3-C3-amine can be used in the synthesis of antibody-drug conjugates (ADCs) .
    • The amine group can react with carboxyl groups present in antibodies to form stable amide bonds .
    • This can be useful in the development of targeted therapies for various diseases, including cancer .

Safety And Hazards

TCO-C3-PEG3-C3-amine is not classified as a hazardous substance or mixture . It is shipped under ambient temperature as a non-hazardous chemical . It is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Future Directions

TCO-C3-PEG3-C3-amine is a promising compound for the development of targeted therapy drugs . Its use in the synthesis of PROTACs, which selectively degrade target proteins, could have significant implications for the future of drug development .

properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O5/c20-10-6-12-23-14-16-25-17-15-24-13-7-11-21-19(22)26-18-8-4-2-1-3-5-9-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCIHUBGBBHCSO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TCO-C3-PEG3-C3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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